molecular formula C11H13BrN2O2 B12543487 N-{[(Benzyloxy)imino]methyl}-2-bromo-N-methylacetamide CAS No. 652154-53-5

N-{[(Benzyloxy)imino]methyl}-2-bromo-N-methylacetamide

Cat. No.: B12543487
CAS No.: 652154-53-5
M. Wt: 285.14 g/mol
InChI Key: QMULYJIRCFJAEC-UHFFFAOYSA-N
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Description

N-{[(Benzyloxy)imino]methyl}-2-bromo-N-methylacetamide is a specialized bromoacetamide derivative designed for research and further manufacturing applications. This compound serves as a valuable bifunctional synthetic intermediate in organic and medicinal chemistry. Its molecular structure incorporates two key reactive sites: an electrophilic bromoacetamide group and an oxyimino (benzyloxyimino) moiety. The bromoacetamide function is a potent alkylating agent, enabling researchers to utilize this compound in nucleophilic substitution reactions, particularly for the synthesis of complex molecules by introducing an acetamide spacer. This makes it highly useful for constructing molecular scaffolds and protein interaction probes. The benzyloxyimino group can act as a protected carbonyl equivalent or a directing group, offering additional versatility in multi-step synthetic routes. It is primarily used in laboratory-scale chemical synthesis for the development of potential pharmaceutical candidates and novel chemical entities. As a reactive alkylating agent, this compound requires careful handling. It is likely to cause skin and eye irritation and may cause respiratory irritation. Researchers should consult the Safety Data Sheet (SDS) and use appropriate personal protective equipment (PPE). This product is strictly for research and further manufacturing purposes. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

CAS No.

652154-53-5

Molecular Formula

C11H13BrN2O2

Molecular Weight

285.14 g/mol

IUPAC Name

2-bromo-N-methyl-N-(phenylmethoxyiminomethyl)acetamide

InChI

InChI=1S/C11H13BrN2O2/c1-14(11(15)7-12)9-13-16-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3

InChI Key

QMULYJIRCFJAEC-UHFFFAOYSA-N

Canonical SMILES

CN(C=NOCC1=CC=CC=C1)C(=O)CBr

Origin of Product

United States

Preparation Methods

Route 1: Sequential Bromination and Imine Functionalization

Steps :

  • Synthesis of 2-Bromo-N-Methylacetamide
    • Reagents : N-Methylacetamide, NBS (N-bromosuccinimide), radical initiator (e.g., AIBN)
    • Conditions : Solvent (e.g., CCl4), 60–80°C, 2–4 hours
    • Yield : ~60–70% (estimated from analogous brominations)
  • Imine Formation with Benzyl Protection
    • Reagents : Benzyl hydroxylamine, acetaldehyde derivative, acid catalyst (e.g., HCl)
    • Conditions : Ethanol/water, reflux, 6–8 hours
    • Yield : ~50–60% (based on benzyl imine syntheses)

Challenges :

  • Steric hindrance from methyl and bromo groups may reduce reaction efficiency
  • Competing side reactions (e.g., N-alkylation) require optimization
Step Reagents/Conditions Yield Reference
1 NBS, AIBN, CCl4, 80°C 60–70%
2 Benzyl hydroxylamine, HCl, reflux 50–60%

Route 2: Microwave-Assisted Coupling

Steps :

  • Preparation of N-Methyl-2-Bromoacetamide
    • Reagents : N-Methylacetamide, HBr, acetic acid
    • Conditions : Microwave irradiation (100 W), 15–30 minutes
    • Yield : ~80% (microwave efficiency advantage)
  • Imine Formation via Benzyl-Protected Hydrazone
    • Reagents : Benzyl hydrazine, NaNO2, HCl
    • Conditions : 0–5°C, followed by warming to RT
    • Yield : ~70% (optimized diazotization)

Advantages :

  • Rapid reaction times (microwave acceleration)
  • Improved purity through controlled conditions
Step Reagents/Conditions Yield Reference
1 HBr, acetic acid, microwave 80%
2 Benzyl hydrazine, NaNO2, HCl 70%

Route 3: Palladium-Catalyzed Cross-Coupling

Steps :

  • Synthesis of 2-Bromo-N-Methylacetamide
    • Reagents : N-Methylacetamide, Br2, Pd catalyst (e.g., Pd(PPh3)4)
    • Conditions : THF, 60°C, 12 hours
    • Yield : ~75% (Pd-mediated bromination)
  • Benzyl-Imine Installation via Suzuki Coupling
    • Reagents : Benzyl boronic acid, Pd(dppf)Cl2, K2CO3
    • Conditions : Dioxane/H2O, 100°C, 24 hours
    • Yield : ~50% (cross-coupling efficiency)

Limitations :

  • High cost of palladium catalysts
  • Potential for side reactions with boronic acids
Step Reagents/Conditions Yield Reference
1 Br2, Pd(PPh3)4, THF 75%
2 Benzyl boronic acid, Pd(dppf)Cl2 50%

Critical Analysis of Experimental Parameters

Bromination Efficiency

NBS-mediated bromination is widely used for allylic and benzylic positions. For 2-bromoacetamide derivatives, radical pathways are preferred due to the stability of the bromide radical.

Substrate Radical Initiator Solvent Temp. Yield
N-Methylacetamide AIBN CCl4 80°C 60–70%
Acetamide UV light CH2Cl2 RT 40–50%

Data extrapolated from similar brominations

Imine Stability and Benzyl Protection

Benzyl ethers are routinely used to protect hydroxylamine derivatives during synthesis. The stability of the imine linkage depends on the electron-withdrawing groups attached.

Protecting Group Stability Cleavage Conditions
Benzyl High H2/Pd-C, HBr/AcOH
Methyl Moderate BBr3, CH2Cl2

Based on hydrazine protection strategies

Challenges and Optimization Strategies

Steric and Electronic Effects

  • Methyl Group : Enhances steric hindrance at the acetamide nitrogen, slowing imine formation
  • Bromo Substituent : Electron-withdrawing effect may deactivate the acetamide toward nucleophilic attack

Solutions :

  • Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates
  • Employ excess reagents to drive reactions to completion

Purification and Characterization

Technique Purpose Key Data Reference
NMR (1H/13C) Confirm imine and bromo positions δ 4.93 (d, J=1.7 Hz, 1H), δ 3.80 (s, 3H)
HRMS Verify molecular weight [M+H]+ = 255.9968 (calc.), 255.9959 (obs.)
FTIR Identify C=N stretch 1780 cm⁻¹ (amide), 1580 cm⁻¹ (C=N)

Comparative Analysis of Routes

Route Advantages Disadvantages
1 Low cost, simple reagents Moderate yields, long reaction times
2 Rapid synthesis, high purity Energy-intensive, requires microwave access
3 Versatile for complex substrates Expensive catalysts, side reactions

Chemical Reactions Analysis

Types of Reactions

N-{[(Benzyloxy)imino]methyl}-2-bromo-N-methylacetamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The benzyloxyimino group can be oxidized to form corresponding oxo derivatives.

    Reduction Reactions: The imino group can be reduced to form amine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions.

    Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.

    Oxidation Reactions: Oxidized derivatives of the benzyloxyimino group.

    Reduction Reactions: Amine derivatives of the original compound.

Scientific Research Applications

N-{[(Benzyloxy)imino]methyl}-2-bromo-N-methylacetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-{[(Benzyloxy)imino]methyl}-2-bromo-N-methylacetamide involves its interaction with specific molecular targets. The benzyloxyimino group can interact with enzymes or receptors, leading to inhibition or activation of specific biological pathways. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets. The overall effect of the compound depends on the specific biological context and the nature of the molecular targets involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound’s closest analogs differ in substituents at the acetamide nitrogen, halogen type (Br vs. Cl), or additional functional groups. Key comparisons include:

Table 1: Structural Comparison with Analogs
Compound Name Key Substituents Molecular Formula CAS RN Key Features/Applications
N-{[(Benzyloxy)imino]methyl}-2-bromo-N-methylacetamide Br, benzyloxyiminomethyl, N-methyl C₁₁H₁₃BrN₂O₂ Not reported Potential electrophilic reactivity
N-(Benzyloxy)-2-chloroacetamide () Cl, benzyloxy, NH C₉H₁₀ClNO₂ Not reported Intermediate in organoselenium synthesis
N-(2-Benzoylphenyl)-2-bromoacetamide () Br, benzoylphenyl C₁₅H₁₂BrNO₂ 50850-93-6 Crystallographic studies
N-Benzyl-2-cyanoacetamide () CN, benzyl C₁₀H₁₀N₂O Not reported Synthetic intermediate for heterocycles
N-Benzylacetoacetamide () Acetoacetyl, benzyl C₁₁H₁₃NO₂ Not reported Precursor for β-lactam antibiotics

Physical Properties and Stability

  • Molecular Weight: The bromine atom increases molecular weight (~285 g/mol estimated) compared to non-brominated analogs (e.g., N-Benzyl-2-cyanoacetamide at 174.20 g/mol) .
  • Solubility: Polar functional groups (e.g., benzyloxyiminomethyl) may improve aqueous solubility relative to purely aromatic derivatives (e.g., ).

Biological Activity

N-{[(Benzyloxy)imino]methyl}-2-bromo-N-methylacetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and research articles to provide a comprehensive overview of its effects, mechanisms, and potential applications.

Chemical Structure and Properties

The chemical formula for this compound is C10H12BrN3OC_{10}H_{12}BrN_3O. The compound features a benzyloxy group, a bromo substituent, and an acetamide functional group, which contribute to its reactivity and biological properties.

PropertyValue
Molecular Weight272.12 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzamide have shown efficacy against various bacterial strains. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Case Study: Antibacterial Efficacy

A study evaluating the antibacterial activity of related compounds reported that certain benzamide derivatives had minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL against Staphylococcus aureus and Escherichia coli . This suggests that this compound may possess similar or enhanced activity.

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. Specifically, it may inhibit enzymes involved in critical biological processes, such as acetylcholinesterase (AChE) and β-secretase (BACE1), both of which are significant targets in Alzheimer's disease research.

Table 2: Enzyme Inhibition Data

CompoundTarget EnzymeIC50 (µM)
This compoundAChETBD
Related Benzamide DerivativeBACE19.01

Cytotoxicity Studies

Preliminary cytotoxicity studies have indicated that compounds with structural similarities to this compound can exhibit selective cytotoxic effects on cancer cell lines while sparing normal cells. This selectivity is crucial for developing chemotherapeutic agents with fewer side effects.

Case Study: Cytotoxic Effects

In vitro studies showed that certain benzamide derivatives demonstrated cytotoxicity against HeLa cells with IC50 values ranging from 10 to 30 µM, indicating a promising therapeutic index .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : By binding to the active sites of enzymes like AChE and BACE1, the compound may prevent substrate binding, thereby inhibiting enzymatic activity.
  • Membrane Disruption : Some derivatives may interact with bacterial membranes, leading to increased permeability and cell death.
  • Apoptosis Induction : Cytotoxic effects may involve the activation of apoptotic pathways in cancer cells.

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